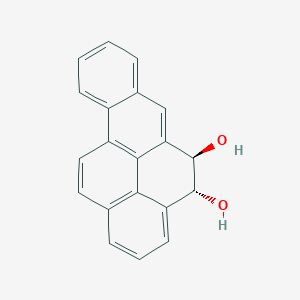

trans-4,5-Dihydrobenzo(a)pyrene-4,5-diol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

trans-4,5-Dihydrobenzo(a)pyrene-4,5-diol: is a chemical compound with the molecular formula C20H14O2 and a molecular weight of 286.32 g/mol . This compound is a derivative of benzo[a]pyrene, a well-known polycyclic aromatic hydrocarbon. It is primarily used in scientific research, particularly in studies related to its biochemical properties and potential effects on biological systems .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of trans-4,5-Dihydrobenzo(a)pyrene-4,5-diol typically involves the reduction of benzo[a]pyrene. One common method includes the use of catalytic hydrogenation, where benzo[a]pyrene is treated with hydrogen gas in the presence of a catalyst such as palladium on carbon (Pd/C) under controlled conditions .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the compound is generally produced in research laboratories for scientific purposes. The production process involves stringent quality control measures to ensure the purity and consistency of the compound .

Chemical Reactions Analysis

Types of Reactions:

Reduction: The compound can be further reduced to form various dihydro derivatives.

Substitution: It can participate in substitution reactions, particularly electrophilic aromatic substitution, due to the presence of aromatic rings.

Common Reagents and Conditions:

Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3), and other strong oxidizing agents are commonly used for oxidation reactions.

Reducing Agents: Hydrogen gas (H2) in the presence of catalysts like Pd/C is used for reduction reactions.

Substitution Reagents: Halogens (e.g., chlorine, bromine) and other electrophiles are used in substitution reactions.

Major Products Formed:

Oxidation Products: Quinones and other oxidized derivatives.

Reduction Products: Various dihydro derivatives.

Substitution Products: Halogenated derivatives and other substituted compounds.

Scientific Research Applications

Chemistry: trans-4,5-Dihydrobenzo(a)pyrene-4,5-diol is used as a model compound in studies of polycyclic aromatic hydrocarbons (PAHs) and their chemical behavior .

Biology: The compound is studied for its interactions with biological macromolecules, such as DNA and proteins, to understand its potential mutagenic and carcinogenic effects .

Medicine: Research involving this compound aims to elucidate its role in the development of certain diseases, including cancer .

Industry: While its industrial applications are limited, the compound is used in research settings to develop new materials and chemical processes .

Mechanism of Action

trans-4,5-Dihydrobenzo(a)pyrene-4,5-diol exerts its effects primarily through interactions with cellular macromolecules. It can form adducts with DNA, leading to mutations and potentially contributing to carcinogenesis . The compound is metabolized by cytochrome P450 enzymes, resulting in the formation of reactive intermediates that can further interact with cellular components .

Comparison with Similar Compounds

Benzo[a]pyrene: The parent compound, known for its carcinogenic properties.

trans-7,8-Dihydrobenzo[a]pyrene-7,8-diol: Another dihydrodiol derivative of benzo[a]pyrene with similar biochemical properties.

Benzo[a]pyrene-4,5-epoxide: An epoxide derivative that is also studied for its mutagenic and carcinogenic effects.

Uniqueness: trans-4,5-Dihydrobenzo(a)pyrene-4,5-diol is unique due to its specific dihydrodiol structure, which influences its chemical reactivity and interactions with biological systems. Its distinct properties make it a valuable compound for studying the mechanisms of PAH-induced carcinogenesis .

Biological Activity

Introduction

trans-4,5-Dihydrobenzo(a)pyrene-4,5-diol (trans-B[a]P-4,5-diol) is a significant metabolite of the well-known carcinogen benzo(a)pyrene (B[a]P), a polycyclic aromatic hydrocarbon (PAH). This compound has garnered attention due to its biological activity, particularly in relation to carcinogenesis and its interaction with DNA. Understanding its biological mechanisms is crucial for assessing its potential health risks and environmental impact.

Chemical Properties

- Molecular Formula : C20H14O2

- Molecular Weight : Approximately 286.3 g/mol

- Structure : The compound features a dihydrodiol structure that influences its reactivity and interactions within biological systems.

Biotransformation and Metabolism

Research indicates that trans-B[a]P-4,5-diol undergoes metabolic activation leading to the formation of various products, including DNA adducts. A study utilizing rat liver microsomes demonstrated that this compound is metabolized into six major bis-diol products, which are essential intermediates in the formation of stable DNA adducts. These adducts can lead to mutations and contribute to carcinogenesis .

Table 1: Major Metabolites of trans-B[a]P-4,5-diol

| Metabolite Name | Description |

|---|---|

| trans,trans-4,5:7,8-bis-diol | Two diastereomers formed during metabolism |

| trans,trans-4,5:9,10-bis-diol | Another set of diastereomers produced |

| trans,trans-1,2:4,5-bis-diol | Unusual bis-diol formed from metabolic activation |

DNA Adduct Formation

The ability of trans-B[a]P-4,5-diol to form DNA adducts has been extensively studied. Using (32)P-postlabeling techniques, researchers detected four stable polar DNA adducts resulting from the metabolic activation of this compound. These adducts are primarily derived from the further metabolism of trans,trans-B[a]P-4,5:7,8-bis-diols . The formation of these adducts is a key mechanism by which trans-B[a]P-4,5-diol exerts its biological activity and contributes to mutagenesis.

Case Study: In Vitro Analysis

A notable case study involved the analysis of DNA adducts formed in BEAS-2B human bronchial epithelial cells exposed to benzo[a]pyrene and its metabolites. The study highlighted that the activated form of B[a]P interacts with deoxyguanosine in DNA, leading to the formation of specific adducts that can be quantified using advanced analytical techniques .

Biological Effects and Implications

The biological activity of trans-B[a]P-4,5-diol extends beyond DNA interaction:

- Mutagenicity : Its capacity to form DNA adducts suggests a direct link to mutagenic effects.

- Carcinogenic Potential : As a metabolite of B[a]P, it plays a role in the broader context of PAH-induced carcinogenesis.

- Enzymatic Interactions : Studies indicate that trans-B[a]P-4,5-diol may inhibit the formation of more potent mutagens through its interactions with metabolic enzymes .

Table 2: Biological Effects of trans-B[a]P-4,5-diol

| Biological Effect | Description |

|---|---|

| Mutagenicity | Forms DNA adducts leading to mutations |

| Carcinogenicity | Contributes to cancer development via DNA damage |

| Enzyme Interaction | Influences metabolic pathways related to PAHs |

This compound is a biologically active compound with significant implications for human health and environmental safety. Its ability to form DNA adducts highlights its potential role in mutagenesis and carcinogenesis associated with PAH exposure. Continued research is essential for understanding its mechanisms and developing strategies for risk assessment and mitigation related to PAHs.

Properties

CAS No. |

37571-88-3 |

|---|---|

Molecular Formula |

C20H14O2 |

Molecular Weight |

286.3 g/mol |

IUPAC Name |

(4S,5S)-4,5-dihydrobenzo[a]pyrene-4,5-diol |

InChI |

InChI=1S/C20H14O2/c21-19-15-7-3-5-11-8-9-14-13-6-2-1-4-12(13)10-16(20(19)22)18(14)17(11)15/h1-10,19-22H/t19-,20-/m0/s1 |

InChI Key |

OYOQHRXJXXTZII-PMACEKPBSA-N |

SMILES |

C1=CC=C2C3=C4C(=CC2=C1)C(C(C5=CC=CC(=C54)C=C3)O)O |

Isomeric SMILES |

C1=CC=C2C3=C4C(=CC2=C1)[C@@H]([C@H](C5=CC=CC(=C54)C=C3)O)O |

Canonical SMILES |

C1=CC=C2C3=C4C(=CC2=C1)C(C(C5=CC=CC(=C54)C=C3)O)O |

Purity |

> 95% |

quantity |

Milligrams-Grams |

Synonyms |

(4R,5R)-rel-4,5-Dihydrobenzo[a]pyrene-4,5-diol; trans-4,5-Dihydrobenzo[a]pyrene-4,5-diol; (±)-Benzo[a]pyrene-trans-4,5-dihydrodiol; 4,5-Dihydrobenzo[a]pyrene-4,5-trans-(e,e)-diol; Benzo[a]pyrene-trans-4,5-dihydrodiol; trans-4,5-Dihydro-4,5-dihydroxybenzo[a]pyrene; trans-4,5-Dihydrodiolbenzo[a]pyrene; trans-4,5-Dihydroxy-4,5-dihydrobenzo[a]pyrene; |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.